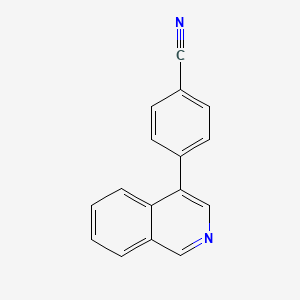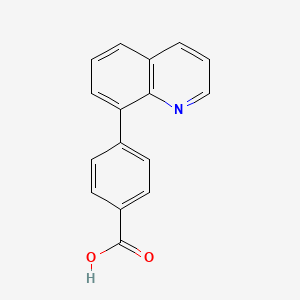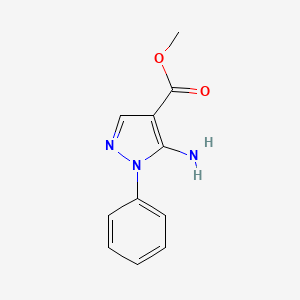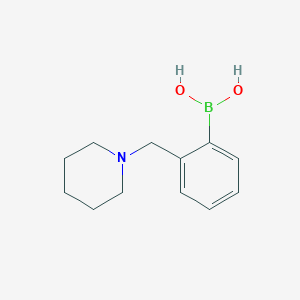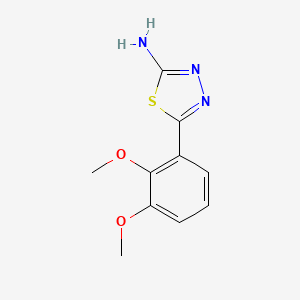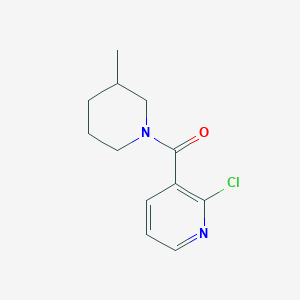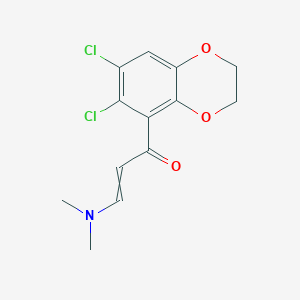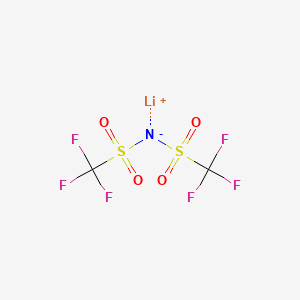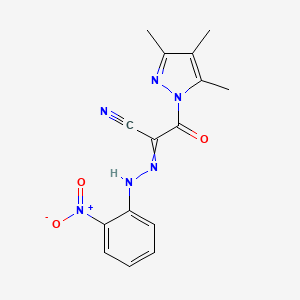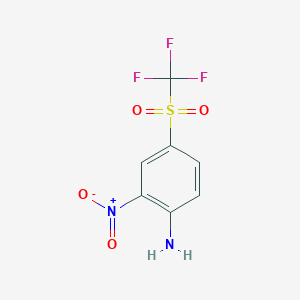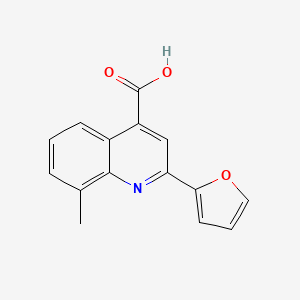
2-(Furan-2-yl)-8-methylchinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features both a furan ring and a quinoline ring. The presence of these two rings imparts unique chemical and biological properties to the compound. The furan ring is known for its reactivity and biological activity, while the quinoline ring is a common scaffold in medicinal chemistry, often associated with antimalarial, antibacterial, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in developing new drugs, particularly for its anticancer and antimalarial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The furan ring can form reactive intermediates that interact with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position, which may affect its biological activity.
8-Methylquinoline-4-carboxylic acid: Lacks the furan ring, which reduces its reactivity and potential biological activity.
2-(Furan-2-yl)-quinoline: Lacks the carboxylic acid group, which may affect its solubility and binding properties.
Uniqueness
2-(2-Furyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the furan and quinoline rings, along with the carboxylic acid group. This combination imparts a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKBIVUDNKUHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225485 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438228-40-1 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438228-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
